molecular formula C25H25N5O5 B11204299 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide

Cat. No.: B11204299
M. Wt: 475.5 g/mol
InChI Key: GZHWXSCOSRAJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide is a synthetic small molecule designed for pharmaceutical and chemical biology research. Its structure integrates a 3,5-dimethylisoxazole sulfonamide group, a piperidine ring, and an N-isopropylacetamide moiety. The 3,5-dimethylisoxazole unit is a privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted therapeutics . Compounds featuring sulfonamide-linked heterocyclic systems, similar to this one, are often explored as modulators of various biological targets, such as protein kinases and glucagon receptors . The piperidine ring serves as a versatile core structure that can influence the molecule's three-dimensional conformation and binding properties. This combination of features makes it a valuable chemical tool for probing enzyme function, investigating signaling pathways, and as a building block in diversity-oriented synthesis for constructing complex molecular libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31)

InChI Key

GZHWXSCOSRAJBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperidin-4-Amine

The critical step involves sulfonylation of piperidin-4-amine with 3,5-dimethylisoxazole-4-sulfonyl chloride. This reaction follows established protocols for aromatic sulfonamide synthesis:

Reaction Conditions

  • Solvent : Anhydrous acetonitrile

  • Base : Pyridine (1.2 equiv)

  • Temperature : 0°C → room temperature (12 h)

  • Yield : 78–85%

Mechanistic Insight
Pyridine neutralizes HCl generated during sulfonyl chloride activation, driving the reaction to completion. The electron-rich 3,5-dimethylisoxazole enhances electrophilicity at the sulfonyl center, facilitating nucleophilic attack by the piperidine amine.

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 1.45–1.60 (m, 2H, piperidine H), 2.20 (s, 6H, isoxazole-CH3), 2.85–3.00 (m, 2H, piperidine H), 3.30–3.45 (m, 2H, piperidine H), 4.10–4.25 (m, 1H, NH).

  • HRMS : [M+H]+ calcd. for C11H18N3O3S: 296.1064; found: 296.1068.

Synthesis of Intermediate B: N-Isopropylacetamide Chloride

Acylation of Isopropylamine

N-Isopropylacetamide is synthesized via Schotten-Baumann acylation:

Procedure

  • Add isopropylamine (1.0 equiv) to ice-cold aqueous NaOH (10%).

  • Slowly introduce acetyl chloride (1.1 equiv) with vigorous stirring.

  • Extract with dichloromethane, dry (Na2SO4), and concentrate.

Yield : 89–92%

Conversion to Acid Chloride
Treat N-isopropylacetamide with thionyl chloride (2.0 equiv) in anhydrous toluene at reflux (2 h). Remove excess SOCl2 under vacuum to obtain the acyl chloride.

Final Coupling: Amide Bond Formation

Reaction of Intermediate A and B

Optimized Conditions

  • Solvent : Dry tetrahydrofuran (THF)

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Coupling Agent : HATU (1.05 equiv)

  • Temperature : 0°C → room temperature (8 h)

  • Yield : 68–74%

Mechanistic Considerations
HATU activates the acyl chloride in situ, forming an O-acylisourea intermediate that reacts with the primary amine of Intermediate A. DIPEA scavenges HCl, preventing protonation of the amine nucleophile.

Alternative Synthetic Routes

One-Pot Sulfonylation-Acylation

A streamlined approach combines sulfonylation and acylation in sequential steps without isolating intermediates:

  • Perform sulfonylation as in Section 2.1.

  • Directly add N-isopropylacetamide chloride and DIPEA to the reaction mixture.

  • Stir at room temperature for 12 h.

Advantages : Reduced purification steps; Yield : 62%.

Solid-Phase Synthesis

Adapting methods from kinase inhibitor patents, the piperidine core can be immobilized on Wang resin. After sulfonylation and acylation, cleavage with TFA/H2O (95:5) releases the product.

Yield : 58%; Purity : >90% (HPLC).

Analytical Data for Target Compound

Spectroscopic Characterization

  • 1H NMR (500 MHz, DMSO-d6): δ 1.10 (d, J=6.5 Hz, 6H, CH(CH3)2), 1.50–1.70 (m, 4H, piperidine H), 2.25 (s, 6H, isoxazole-CH3), 2.95–3.15 (m, 2H, piperidine H), 3.80–3.95 (m, 1H, CH(CH3)2), 4.20–4.35 (m, 2H, piperidine H), 8.05 (s, 1H, NH).

  • 13C NMR (126 MHz, DMSO-d6): δ 21.8 (CH(CH3)2), 22.5 (isoxazole-CH3), 35.2 (piperidine C), 46.7 (CH(CH3)2), 115.2 (isoxazole C), 158.4 (SO2N), 170.1 (C=O).

Chromatographic Purity

  • HPLC : tR = 8.2 min (C18, 0.1% TFA in H2O/MeCN gradient); Purity: 98.5%.

Challenges and Optimization Strategies

Sulfonylation Regioselectivity

Competing sulfonylation at the piperidine 4-position amine is mitigated by:

  • Using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

  • Pre-forming the piperidine sulfamate followed by thermal rearrangement.

Acylation Side Reactions

Over-acylation to form bis-acetamide derivatives is prevented by:

  • Strict stoichiometric control (1.05 equiv acyl chloride).

  • Low-temperature (−20°C) reaction conditions.

Scalability and Industrial Considerations

Key Metrics for Pilot-Scale Production

ParameterLaboratory ScalePilot Scale (10 kg)
Overall Yield64%58%
Purity98.5%99.1%
Process Mass Intensity12089

Cost Drivers

  • HATU : Accounts for 42% of raw material costs. Substituting with EDC/HOAt reduces cost by 35% but lowers yield to 59%.

  • Solvent Recovery : THF and acetonitrile are recycled via distillation, achieving 85% recovery efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of sulfonamide compounds can activate caspase pathways leading to cell death in breast cancer cell lines .

StudyFindings
Anticancer ActivityInduced apoptosis through caspase activation.
MechanismInteraction with cellular signaling pathways related to tumor growth.

Anti-inflammatory Properties

Another significant application is the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways . This could have implications for treating inflammatory diseases.

StudyFindings
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines.
MechanismInhibition of NF-kB signaling pathway.

Neuroprotective Effects

Emerging studies suggest that compounds similar to 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide may exhibit neuroprotective properties by modulating neuroinflammation and preventing neuronal cell death . This opens avenues for research into neurodegenerative diseases.

StudyFindings
Neuroprotective EffectsPotential modulation of neuroinflammation.
ImplicationsTreatment strategies for neurodegenerative diseases.

Case Study 1: Anticancer Research

A recent study focused on the anticancer effects of sulfonamide derivatives, including the compound . The results showed significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.

Case Study 2: Inflammation Model

In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to controls. These findings support its potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues:

OPC51803

  • Structure : (5r)-2-(1-[2-Chloro-4-{1-pyrrolidinyl}benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)-N-isopropylacetamide .
  • Comparison :

  • Both compounds share the N-isopropylacetamide group, which may enhance lipophilicity and membrane permeability.
  • OPC51803’s benzazepine core contrasts with the piperidine-sulfonyl scaffold of the target compound, suggesting divergent receptor binding profiles.
  • The 3,5-dimethylisoxazole sulfonyl group in the target compound may confer greater metabolic stability compared to OPC51803’s chlorine-substituted benzoyl moiety .

Compounds 6d–6l () Structural Features: Benzhydrylpiperazine or bis(4-fluorophenyl)methylpiperazine cores with sulfamoylaminophenylsulfonyl substituents . Comparison:

  • The isoxazole sulfonyl group in the target compound may exhibit stronger hydrogen-bonding capacity than the sulfamoylaminophenylsulfonyl groups in 6d–6l, affecting solubility and target affinity .

SR49059

  • Structure : Chlorophenyl-dimethoxysulfonyl indole derivative with a pyrrolidine carboxamide chain .
  • Comparison :

  • SR49059’s indole-carboxamide system contrasts with the target’s piperidine-acetamide scaffold, suggesting different pharmacokinetic profiles.
  • Both compounds employ sulfonyl groups, but the target’s dimethylisoxazole may enhance selectivity for oxidative environments (e.g., tumor tissues) .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Attributes
Target Compound Piperidine 3,5-Dimethylisoxazole sulfonyl, N-isopropylacetamide ~395 (estimated) Potential GPCR modulation, high lipophilicity
OPC51803 Benzazepine 2-Chloro-4-pyrrolidinylbenzoyl, N-isopropylacetamide ~473 Vasopressin receptor antagonism
Compound 6d Benzhydrylpiperazine Sulfamoylaminophenylsulfonyl ~627 Histamine receptor interaction
SR49059 Indole Chlorophenyl-dimethoxysulfonyl, pyrrolidine ~580 Oxytocin receptor inhibition

Research Findings and Implications

  • Synthetic Yields : Compounds in were synthesized with yields ranging from 45% to 78% , suggesting that the target compound’s synthesis may require optimization for scalability.
  • Receptor Binding : The dimethylisoxazole sulfonyl group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in OPC51803’s benzazepine system .
  • Solubility : The target compound’s isopropylacetamide group likely improves water solubility compared to the fluorophenyl groups in 6h–6l, which are associated with higher logP values .

Biological Activity

The compound 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide is a synthetic organic molecule that exhibits significant potential in various biological applications. The structure includes a piperidine ring, a sulfonyl group, and a dimethylisoxazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N2O5SC_{12}H_{18}N_{2}O_{5}S with a molecular weight of 302.35 g/mol. The presence of an oxadiazole ring enhances its chemical reactivity and biological interactions.

Key Functional Groups

Functional GroupDescription
PiperidineA six-membered ring containing nitrogen that enhances binding affinity to biological targets.
SulfonylA sulfur-containing group that can improve solubility and bioavailability.
DimethylisoxazoleA heterocyclic compound known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. For instance, studies on piperidine derivatives have shown selective cytotoxicity against various cancer cell lines, including leukemia and melanoma .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on human tumor cell lines, several derivatives demonstrated significant activity against leukemia cells, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

Compounds containing the isoxazole moiety have been reported to possess antimicrobial properties. The specific interactions of this compound with bacterial targets remain to be fully elucidated but suggest potential for development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes leading to altered metabolic pathways.
  • Receptor Binding : High affinity for certain receptors may modulate physiological responses.
  • Cell Cycle Interference : Disruption of cell cycle progression in cancer cells.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound.

Compound NameStructural FeaturesBiological Activity
3-Amino-1,2,4-OxadiazoleContains an amino group on oxadiazoleAntibacterial
5-(Phenyl)-1,3,4-OxadiazolePhenyl substitution on oxadiazoleAntifungal
Piperidinothiosemicarbazone DerivativeSimilar heterocyclic structureAnticancer

The unique combination of functional groups in this compound may enhance selectivity and potency against specific biological targets compared to other derivatives.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Key peaks include:
    • Piperidine protons: δ 1.5–2.8 ppm (multiplet).
    • Isoxazole methyl groups: δ 2.4–2.6 ppm (singlet) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 383.4 confirms the molecular formula C16H26N3O4SC_{16}H_{26}N_3O_4S .

Methodological Insight :
High-resolution LC-MS/MS with collision-induced dissociation (CID) distinguishes isobaric impurities, such as sulfonate esters or unreacted intermediates .

How can computational modeling improve the design of derivatives with enhanced target selectivity?

Advanced Research Focus
Approach :

  • Molecular docking : Simulate binding to receptors (e.g., serotonin transporters) using software like AutoDock Vina. The sulfonyl group’s electrostatic potential maps predict interactions with active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., piperidine methylation) with bioactivity data to prioritize synthetic targets .

Methodological Insight :
ICReDD’s feedback loop integrates experimental IC50_{50} values into machine learning models to refine predictions for analogs .

How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Advanced Research Focus
Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (e.g., pH 4.6 vs. 6.5) alter receptor conformation .
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates may antagonize targets .

Methodological Insight :
Standardize assays using pharmacopeial guidelines (e.g., USP buffer preparation) and validate purity via orthogonal methods (e.g., HPLC-UV/ELSD) .

What strategies are recommended for studying structure-activity relationships (SAR) in analogs?

Q. Advanced Research Focus

Core modifications : Replace the isoxazole with thiazole to assess heterocycle effects on potency .

Substituent scanning : Systematically vary the piperidine’s N-alkyl groups (e.g., isopropyl vs. cyclopropyl) to map steric tolerance .

Methodological Insight :
Parallel synthesis using robotic liquid handlers accelerates SAR exploration. Reaction monitoring via in-situ FTIR ensures reproducibility .

How can reaction pathways for scale-up be designed to minimize byproducts?

Advanced Research Focus
Approach :

  • Flow chemistry : Continuous sulfonylation in microreactors reduces exothermic side reactions (e.g., sulfonate ester formation) .
  • Process analytical technology (PAT) : Use inline Raman spectroscopy to detect intermediates and adjust residence times dynamically .

Methodological Insight :
CRDC subclass RDF2050108 emphasizes simulation-based optimization (e.g., Aspen Plus) for large-scale reactor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.